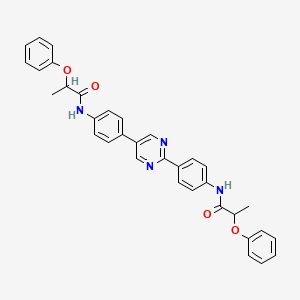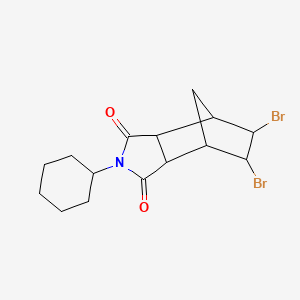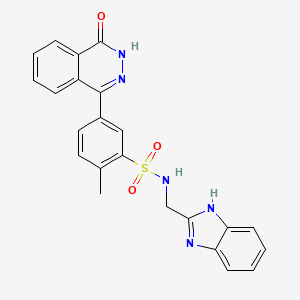![molecular formula C21H25F3N6O2 B12458362 1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a pyridine ring, a pyrimidine ring, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one involves multiple steps. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a series of reactions starting from simple precursors like 2-chloropyridine.
Formation of the pyrimidine ring: This involves the cyclization of appropriate intermediates.
Coupling of the pyridine and pyrimidine rings: This step often requires the use of coupling agents and catalysts.
Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the assembled intermediate with the propan-1-one moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various intermediates.
Applications De Recherche Scientifique
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of 1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one can be compared with similar compounds such as:
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-2-one: This compound has a similar structure but with a different substitution pattern.
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]butan-1-one: This compound has a longer carbon chain, which may affect its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C21H25F3N6O2 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28) |
Clé InChI |
MWKYMZXCGYXLPL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12458281.png)

methanol](/img/structure/B12458300.png)




![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol](/img/structure/B12458318.png)
![1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide](/img/structure/B12458323.png)
![2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12458334.png)

![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)

![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12458370.png)
